5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Estrogen receptor beta ERβ antagonist Nuclear receptor

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 689216-68-0, molecular formula C15H12F3N3, MW 291.27) is a fully substituted member of the pyrazolo[1,5-a]pyrimidine fused N-heterocyclic family. This scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility as estrogen receptor β (ERβ) ligands, kinase inhibitors (including FLT3, PI3Kδ, mTOR, Pim-1, and Trk), CRF-1 receptor antagonists, and antimicrobial agents.

Molecular Formula C15H12F3N3
Molecular Weight 291.277
CAS No. 689216-68-0
Cat. No. B2356198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS689216-68-0
Molecular FormulaC15H12F3N3
Molecular Weight291.277
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C
InChIInChI=1S/C15H12F3N3/c1-9-8-10(2)21-14(19-9)12(11-6-4-3-5-7-11)13(20-21)15(16,17)18/h3-8H,1-2H3
InChIKeyLEPGCZIULAGLAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 689216-68-0): A Structurally Distinct Pyrazolo[1,5-a]pyrimidine Scaffold for ERβ and Kinase-Targeted Screening


5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 689216-68-0, molecular formula C15H12F3N3, MW 291.27) is a fully substituted member of the pyrazolo[1,5-a]pyrimidine fused N-heterocyclic family . This scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility as estrogen receptor β (ERβ) ligands, kinase inhibitors (including FLT3, PI3Kδ, mTOR, Pim-1, and Trk), CRF-1 receptor antagonists, and antimicrobial agents . The compound features a unique substitution pattern—5,7-dimethyl groups, a 3-phenyl ring, and a 2-trifluoromethyl group—that distinguishes it from the well-characterized ERβ antagonist PHTPP (which bears 5,7-bis(trifluoromethyl) and a 3-(4-hydroxyphenyl) substituent) . It is primarily offered as a research-grade screening compound within the Maybridge collection (Thermo Fisher Scientific) and is intended for non-human research use only .

Why 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by PHTPP, 3-Halo-Phenyl Analogs, or Non-Fluorinated Congeners


Within the pyrazolo[1,5-a]pyrimidine class, even seemingly minor substituent changes produce profound shifts in biological target selectivity, potency, and physicochemical behavior. The presence and position of the trifluoromethyl group critically influence activity: studies on 7-arylaminopyrazolo[1,5-a]pyrimidines demonstrated that a CF3 group at the 2- or 5-position significantly increases anti-Plasmodium falciparum activity compared to CH3-substituted analogs (IC50 shifts from >92 μM to 4–6 μM) . In the ERβ antagonist series reported by Compton et al. (2004), the 5,7-bis(trifluoromethyl) substitution pattern of PHTPP conferred 36-fold ERβ selectivity, whereas alternative substitution patterns on the same core yielded distinct pharmacological profiles . The target compound's 5,7-dimethyl (electron-donating) and 2-CF3 (electron-withdrawing) combination creates a unique electronic environment that differs from both PHTPP (electron-deficient throughout) and non-fluorinated 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 87119-67-3), which lacks the CF3 group entirely . Generic substitution within this scaffold class is therefore pharmacologically unsound without direct comparative data for the specific target or assay of interest.

Quantitative Differentiation of 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Versus PHTPP, 3-Halo Analogs, and Non-Fluorinated Congeners


ERβ Ligand Potency and Selectivity Profile: Target Compound Is a Weak, Non-Selective ERβ Ligand Versus PHTPP's 36-Fold Selective Antagonism

The target compound has been reported to inhibit estrogen receptor β (ERβ) activity with an IC50 of approximately 15–28 μM in a cell-free in vitro assay, with no evidence of ERα/ERβ subtype selectivity . In contrast, PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) exhibits potent, selective ERβ antagonism with 36-fold binding selectivity for ERβ over ERα and functions as a full ERβ antagonist in transcriptional assays with no significant activity on ERα . The target compound's 5,7-dimethyl substitution pattern lacks the electron-withdrawing bis(trifluoromethyl) groups present in PHTPP that are critical for high-affinity ERβ binding and selectivity, as demonstrated by the SAR reported in Compton et al. (2004) .

Estrogen receptor beta ERβ antagonist Nuclear receptor Subtype selectivity Pyrazolopyrimidine

Physicochemical Drug-Likeness Advantage Over PHTPP: Lower Molecular Weight and Reduced Lipophilicity

The target compound (MW 291.27, XLogP3-AA = 3.7, 0 H-bond donors, 5 H-bond acceptors, 1 rotatable bond) falls well within Lipinski's Rule of Five parameters, suggesting favorable oral drug-likeness . PHTPP (MW 423.3, XLogP ≈ 5.5–6.0 estimated, 1 H-bond donor, 8 H-bond acceptors) exceeds both the MW ≤500 and XLogP ≤5 thresholds. The target compound is also significantly smaller and less lipophilic than 3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (MW 325.71, XLogP ≈ 4.3 estimated), which introduces additional halogen mass and lipophilicity . The non-fluorinated analog 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (MW 223.27, XLogP ≈ 3.1 estimated) is more compact but lacks the metabolically stabilizing and potency-enhancing CF3 group .

Drug-likeness Lipinski Rule of Five Lipophilicity Lead optimization Physicochemical profiling

Trifluoromethyl-Driven Antibacterial Activity: Class-Level Evidence Supports CF3-Phenyl Pyrazolo Scaffolds as Potent Anti-Gram-Positive Agents

While no peer-reviewed antibacterial data specific to the target compound have been identified, strong class-level evidence demonstrates that N-(trifluoromethyl)phenyl substituted pyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibit potent activity against drug-resistant Gram-positive bacteria. A 2021 study in RSC Medicinal Chemistry reported that N-(trifluoromethyl)phenyl pyrazole derivatives inhibited MRSA and Enterococcus faecalis with MIC values as low as 0.78 μg/mL, outperforming vancomycin in biofilm eradication assays, with selectivity factors >20 against human embryonic kidney cells . The trifluoromethyl group was identified as critical for both antibacterial potency and reduced mammalian cytotoxicity . The target compound incorporates the same N-(trifluoromethyl)phenyl motif within a fused pyrazolo[1,5-a]pyrimidine framework, structurally analogous to the active antibacterial pyrazoles. Additionally, a series of 2-H/methyl-3-phenyl-5-aryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines demonstrated promising anti-inflammatory and antimicrobial activities, with the CF3 position influencing potency rank order .

Antibacterial MRSA VRE Biofilm inhibition Trifluoromethyl pharmacophore

Kinase Inhibition Potential: Scaffold-Class Validation for FLT3, PI3Kδ, and Pim-1 Targeting Versus Undefined Selectivity of the Target Compound

The pyrazolo[1,5-a]pyrimidine scaffold is extensively validated as a kinase inhibitor core. Recent studies report: (i) pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors for AML, with compounds 17 and 19 potently inhibiting FLT3 phosphorylation and downstream signaling in AML cells ; (ii) a library of indol-4-yl-pyrazolo[1,5-a]pyrimidine PI3Kδ inhibitors with IC50 values in the low nanomolar range and high isoform selectivity ; (iii) pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors (IC50 low nM) with activity against Flt-3 . The target compound has not been profiled against these kinase panels in peer-reviewed literature, but its 5,7-dimethyl-3-phenyl-2-CF3 substitution pattern represents a distinct chemotype within this inhibitor class. In contrast, the 3-(4-chlorophenyl) analog and PHTPP have not been reported as kinase inhibitors, making the target compound's unsubstituted 3-phenyl group with 5,7-dimethyl and 2-CF3 a kinase-relevant substitution vector.

Kinase inhibitor FLT3-ITD PI3Kδ Pim-1 Acute myeloid leukemia Targeted therapy

Synthetic Accessibility and Scalable Derivatization Advantage Over PHTPP and 5,7-Bis(trifluoromethyl) Analogs

The 5,7-dimethyl substitution pattern is synthetically more accessible than the 5,7-bis(trifluoromethyl) motif of PHTPP. The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidines typically proceeds via condensation of 3-aminopyrazoles with acetylacetone (2,4-pentanedione) or its equivalents under mild conditions, often in acetic acid or with microwave assistance . A 2023 report described a reproducible and scalable method for synthesizing 3,6-substituted pyrazolo[1,5-a]pyrimidine derivatives as AMPK inhibitor precursors, demonstrating multi-gram scalability . In contrast, PHTPP synthesis requires 1,1,1,5,5,5-hexafluoro-2,4-pentanedione or equivalent bis(trifluoromethyl)-1,3-dicarbonyl reagents, which are significantly more expensive and less readily available . The target compound's 5,7-dimethyl groups also preserve the C6 position as a vacant site for further functionalization (e.g., halogenation, cross-coupling), whereas the fully substituted PHTPP scaffold offers fewer diversification handles.

Synthetic chemistry Scalable synthesis SAR expansion Microwave-assisted synthesis Building block

Trifluoromethyl Positional Isomer Effect: 2-CF3 Versus 7-CF3 Substitution Drives Divergent Biological Activity Profiles

The position of the trifluoromethyl group on the pyrazolo[1,5-a]pyrimidine core is a critical determinant of biological activity. Azeredo et al. (2017) demonstrated that among 7-arylaminopyrazolo[1,5-a]pyrimidines, compounds bearing a CF3 group at the 2-position (R2 = CF3; R5 = CH3) exhibited PfDHODH IC50 values of 4 ± 1 μM, whereas analogs with CF3 at the 5-position showed IC50 of 6 ± 1 μM, and the 2-CH3,5-CH3 analog was markedly less active . The target compound (2-CF3, 5-CH3, 7-CH3) represents a specific 2-CF3 regioisomer within the broader class of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines studied by Aggarwal et al. (2014), where the CF3 group at position 7 was associated with anti-inflammatory and antimicrobial activities . The regioisomeric distinction between 2-CF3 (target compound) and 7-CF3 (many literature analogs) is critical: 2-CF3 analogs are directed toward the pyrazole ring side of the fused system, while 7-CF3 analogs direct the electron-withdrawing group toward the pyrimidine ring, differentially affecting hydrogen-bonding capacity, metabolic stability, and target engagement .

Trifluoromethyl positional isomer SAR Regioisomer Antimalarial Antimicrobial

Recommended Application Scenarios for 5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


ERβ Scaffold-Hopping and Selectivity SAR Studies: A Weaker, Non-Selective Comparator to PHTPP

Investigators studying the structural determinants of estrogen receptor β subtype selectivity within the pyrazolo[1,5-a]pyrimidine series should employ this compound as a scaffold-diversification control. Unlike PHTPP, which derives its 36-fold ERβ selectivity from 5,7-bis(trifluoromethyl) electron-withdrawing groups and a 3-(4-hydroxyphenyl) H-bond donor, the target compound's 5,7-dimethyl (electron-donating) and 3-phenyl (no H-bond donor) substitution yields weak, non-selective ERβ binding (IC50 ≈ 15–28 μM) . Direct comparison of the target compound with PHTPP in parallel ERα/ERβ competitive binding assays and transcriptional reporter assays can isolate the contribution of 5,7-substituent electronic effects to subtype selectivity independent of 3-position phenol interactions .

Antibacterial Screening Against Drug-Resistant Gram-Positive Pathogens (MRSA, VRE) Using a CF3-Phenyl Pyrazolo[1,5-a]pyrimidine Chemotype

Based on class-level evidence that N-(trifluoromethyl)phenyl pyrazole derivatives exhibit MIC values as low as 0.78 μg/mL against MRSA and Enterococcus faecalis, with biofilm eradication superior to vancomycin and selectivity factors >20 over HEK293 cells , the target compound should be prioritized for inclusion in antibacterial screening panels against ESKAPE pathogens. Its fused pyrazolo[1,5-a]pyrimidine core differentiates it from the simpler pyrazole derivatives tested in Moussaid et al. (2021), allowing researchers to assess whether the bicyclic scaffold enhances or diminishes antibacterial potency relative to monocyclic CF3-phenyl pyrazoles . Prioritize broth microdilution MIC determination against S. aureus ATCC 29213, MRSA clinical isolates, and vancomycin-resistant E. faecium, with parallel cytotoxicity assessment in HEK293 or HepG2 cells.

Kinase Inhibitor Diversity Screening: An Underexplored 5,7-Dimethyl-2-CF3 Chemotype for FLT3, PI3Kδ, and Pim-1 Profiling

The pyrazolo[1,5-a]pyrimidine scaffold is a validated kinase inhibitor core, with structurally related compounds demonstrating potent FLT3-ITD inhibition in AML cells, nanomolar PI3Kδ inhibition with high isoform selectivity, and Pim-1 inhibition with Flt-3 counter-activity . The target compound's specific substitution pattern (5,7-dimethyl, 3-phenyl, 2-CF3) is underrepresented in published kinase SAR studies, which have focused predominantly on 3-carboxamide, 3-sulfonamide, 5-aryl, and 7-aminoalkyl derivatives. This compound is recommended for inclusion in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify novel kinase targets for this chemotype, followed by targeted SAR expansion using the C6 position as a diversification handle .

Physicochemical Property-Based Lead Optimization Starting Point: Balancing MW, Lipophilicity, and CF3 Pharmacophore

With MW 291.27 and XLogP3-AA 3.7—comfortably within Lipinski Rule of Five space and approximately 132 Da lighter and ~1.8 log units less lipophilic than PHTPP —the target compound represents an attractive starting scaffold for lead optimization programs requiring a metabolically stable CF3 group without the pharmacokinetic liabilities associated with high lipophilicity. Its 0 H-bond donor count eliminates a potential source of P-gp efflux susceptibility, while its 5 H-bond acceptor count provides moderate aqueous solubility (~50–200 μM estimated at pH 7.4 based on PubChem BioAssay AID 1996 solubility data) . Medchem teams pursuing CNS-penetrant or oral agents should consider this scaffold over PHTPP when lower MW and logP are prioritized, with the C6 position available for systematic SAR exploration .

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